molecular formula C21H30Cl2N2O2 B2366287 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride CAS No. 54414-75-4

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Cat. No.: B2366287
CAS No.: 54414-75-4
M. Wt: 413.38
InChI Key: YYAUETZLVXEEEU-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting benzylamine with ethylene diamine under appropriate conditions.

    Attachment of the p-tolyloxy group: This step involves the reaction of the piperazine derivative with p-tolyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the final product: The intermediate is then reacted with epichlorohydrin to form the final product, which is then converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the action of a natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol
  • 1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Uniqueness

1-(4-Benzylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its dihydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.2ClH/c1-18-7-9-21(10-8-18)25-17-20(24)16-23-13-11-22(12-14-23)15-19-5-3-2-4-6-19;;/h2-10,20,24H,11-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAUETZLVXEEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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